4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
This compound belongs to a class of thiazolopyridine-based benzamide derivatives, characterized by a bicyclic thiazolo[5,4-c]pyridine core substituted with a methyl group at the 5-position. The benzamide moiety is further modified with a benzyl group at the para-position of the phenyl ring, and the structure is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-24-12-11-18-19(14-24)26-21(22-18)23-20(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTWEMPGYTZFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that benzamide derivatives can inhibit certain enzymes. The compound likely interacts with its target(s) to inhibit their function, leading to the observed effects.
Biological Activity
4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClN3OS with a molecular weight of 399.94 g/mol. The compound is characterized by the presence of a thiazolo[5,4-c]pyridine moiety which is significant for its biological activity.
Research indicates that compounds similar to this compound may exhibit enzyme inhibition properties. For instance, benzamide derivatives have been shown to inhibit enzymes such as tyrosinase , which is involved in melanin production. This inhibition can lead to various cellular effects including changes in proliferation and differentiation pathways .
Anticancer Activity
Recent studies have demonstrated that thiazolopyridine derivatives exhibit significant anticancer properties. For example:
- Cell Proliferation Inhibition : Compounds with similar structures showed up to 71% inhibition of cell proliferation in certain cancer cell lines at concentrations around 50 µM .
- Src Kinase Inhibition : The compound was evaluated for its Src kinase inhibitory activity. The GI50 values for various derivatives were noted to range from 1.34 µM to 13.02 µM in engineered cell lines expressing constitutively active Src kinases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications on the benzyl group:
- Substituents : Introduction of different substituents on the benzyl ring (e.g., fluoro or methyl groups) has shown varying effects on potency. For instance, a fluoro substitution increased potency slightly compared to unsubstituted analogs .
| Compound | Benzyl Substituent | GI50 (µM) |
|---|---|---|
| 8a | None | 1.34 |
| 8b | 4-Fluoro | 1.49 |
| 8e | 4-Methyl | 5.30 |
Pharmacokinetics
The solubility of this compound in both water and organic solvents is crucial for its bioavailability and therapeutic efficacy. Preliminary studies suggest that lipophilicity plays an essential role in cellular uptake and overall biological activity.
Case Studies
- In Vitro Studies : A study involving NIH3T3/c-Src527F cells demonstrated the compound's ability to inhibit cell growth significantly through Src kinase pathways.
- Comparative Analysis : When compared with other thiazolopyridine derivatives, this compound's biological activity was consistent with observed trends in structure modifications impacting efficacy.
Comparison with Similar Compounds
Structural and Molecular Variations
Key structural analogs differ in substituents on both the thiazolopyridine core and the benzamide aromatic ring. Below is a comparative analysis based on available
Key Observations
5-Benzyl analogs () exhibit higher molecular weights (~440–446 Da), which may limit blood-brain barrier penetration compared to the target compound (~424 Da).
Benzamide Substituent Effects: 4-Benzyl (target) introduces aromaticity and lipophilicity, favoring hydrophobic interactions in binding pockets. 4-tert-Butyl () increases steric hindrance but enhances metabolic stability due to reduced oxidative susceptibility. 4-(Ethylthio) () adds a sulfur atom, which may improve solubility via hydrogen bonding while retaining lipophilicity.
Hydrochloride Salt Formation :
All compounds are stabilized as hydrochloride salts, enhancing crystallinity and aqueous solubility. However, the chloride counterion may influence ionic interactions in biological systems.
Physicochemical Implications
- Lipophilicity : The target compound’s 4-benzyl group likely confers higher logP values than the 4-chloro () or 3-nitro () analogs but lower than the 4-tert-butyl derivative ().
- Solubility : The 4-(ethylthio) analog () may exhibit improved solubility in polar solvents due to the thioether moiety.
- Stability : 5-Benzyl derivatives () may demonstrate greater oxidative stability than 5-methyl or 5-ethyl analogs due to aromatic shielding.
Q & A
Q. What synthetic strategies are optimal for the amidation step in preparing this compound, and how can reaction yields be improved?
The amidation step is critical for forming the benzamide core. Key considerations include:
- Catalyst selection : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid intermediate, reducing side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of reactants, while bases like triethylamine neutralize HCl byproducts .
- Temperature control : Mild heating (40–60°C) accelerates kinetics without degrading thermally sensitive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC resolves unreacted starting materials and byproducts .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- NMR spectroscopy : - and -NMR confirm regiochemistry of the tetrahydrothiazolo-pyridine ring and benzamide substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and detects halogen (Cl) isotopic patterns .
- HPLC-DAD/ELSD : Quantifies purity (>95% by area normalization) and identifies polar impurities .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the tetrahydrothiazolo-pyridine moiety .
Q. How can common impurities during synthesis be identified and mitigated?
- Byproduct formation : Hydrolysis of the thiazolo ring under acidic conditions generates sulfonic acid derivatives; monitor via LC-MS and adjust pH during workup .
- Residual solvents : Use rotary evaporation followed by lyophilization to remove DMF or acetonitrile traces .
- Metal catalysts : Chelating agents (e.g., EDTA) reduce metal contamination in coupling reactions .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Quantum chemical calculations : Tools like Gaussian or ORCA model transition states for amidation, identifying energy barriers and ideal reaction coordinates .
- Machine learning (ML) : Train models on existing reaction data (e.g., solvent/base combinations) to predict optimal conditions for novel analogs .
- Reactor simulation : Software like Aspen Plus models heat/mass transfer in scaled-up reactions, minimizing hotspots that degrade intermediates .
Q. What strategies resolve discrepancies in biological activity data across assay formats?
- Assay standardization : Use recombinant enzyme systems (e.g., FXa for anticoagulant studies) to isolate target interactions from cellular variability .
- Buffer optimization : Vary ionic strength (e.g., 50–150 mM NaCl) and pH (6.5–7.5) to assess compound stability and binding affinity .
- Orthogonal assays : Combine fluorogenic substrate hydrolysis with SPR (surface plasmon resonance) to validate inhibition kinetics .
Q. What mechanistic insights explain this compound’s enzyme inhibition profile?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., FXa’s S1 and S4 pockets), highlighting hydrogen bonds with pyridine N-atoms and hydrophobic contacts with the benzyl group .
- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition, while IC shifts under varying substrate concentrations clarify mechanism .
- Mutagenesis : Replace key residues (e.g., Tyr99 in FXa) to confirm binding hotspots via activity loss .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life () and identify oxidative metabolites via LC-QTOF .
- CYP inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess isoform-specific inhibition, critical for avoiding drug-drug interactions .
- AMES test : Evaluate mutagenicity with Salmonella strains TA98/TA100 to prioritize analogs with low toxicity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
